4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Lipophilicity Drug design Benzimidazole derivatives

Fragment-based drug discovery demands building blocks with validated purity and reliable supply. 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid (CAS 115444-73-0) delivers: • Multi-source commercial availability at ≥98% purity • Free carboxylic acid enables direct amide coupling, eliminating ester deprotection and reducing library synthesis time by 20-40% • Validated in submicromolar MMP-2/9 inhibitor synthesis with A549 lung cancer cell anti-proliferative activity • Fsp³ 0.33, MW 218.25, TPSA 55.1 Ų - fully Rule of Three compliant for fragment library design • High melting point (234°C) ensures solid-form stability during automated weighing and dispensing

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 115444-73-0
Cat. No. B050840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
CAS115444-73-0
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCCC(=O)O
InChIInChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
InChIKeyIRBRKNDBYUBKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: Sourcing Guide


4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid (CAS 115444-73-0) is a heterocyclic carboxylic acid building block that combines a 2-methylbenzimidazole pharmacophore with a flexible butanoic acid linker . With a molecular weight of 218.25 g/mol , a computed XLogP3 of 1.6 [1], and a melting point of 234 °C , this compound occupies a physicochemical space suitable for fragment-based drug discovery (FBDD) and as a versatile synthetic intermediate. It is catalogued across multiple commercial screening libraries—including Asinex (BAS 13148082), TimTec (SBB011377), and ZereneX (E/5046056) —and is commercially available from major suppliers such as Thermo Scientific Maybridge (97%+ purity) and Fluorochem (98% purity) , ensuring multi-source procurement security.

Multi-source

Stocked by Thermo Scientific (97%+), Fluorochem (98%), and multiple screening libraries — reducing single-supplier dependency.

Fragment-like

Meets Rule of Three criteria (MW, TPSA, HBD/HBA) for fragment-based drug discovery.

Direct coupling

Free carboxylic acid enables one-step amide conjugation without ester deprotection.

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: Key Differentiators


Benzimidazole-butanoic acid derivatives are not interchangeable due to the critical influence of the 2-position substituent on lipophilicity, electronic properties, and resultant biological interactions . The des-methyl analog, 4-(1H-benzimidazol-1-yl)butanoic acid (CAS 436091-31-5), lacks the methyl group at the benzimidazole 2-position, resulting in a lower computed LogP (ACD/LogP 1.47 vs. XLogP3 1.6 for the 2-methyl compound [1]) and the loss of a key pharmacophoric feature associated with enzyme binding pocket interactions. Shortening the linker to an acetic acid chain (e.g., 4-(2-methyl-1H-benzimidazol-1-yl)acetic acid derivatives) alters the spatial relationship between the carboxylic acid and the benzimidazole core, while oxidation to the γ-oxo derivative (CAS 305347-03-9) changes the hybridization at the carbon adjacent to the carbonyl, modifying both reactivity and conformational flexibility. The ethyl ester prodrug form (CAS 115444-75-2) requires additional hydrolytic activation. These structural variations can profoundly impact target engagement, solubility, and synthetic utility, underscoring the need for compound-specific selection criteria.

  • Des-methyl analog (CAS 436091-31-5) lacks the 2-methyl pharmacophore; lipophilicity shift may alter target engagement.
  • Acetic acid linker analogs modify the spatial relationship between the acid and benzimidazole, potentially disrupting binding geometry.
  • Ethyl ester prodrug (CAS 115444-75-2) requires hydrolytic activation, adding synthetic steps and yield risk.

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: Quantitative Evidence


Lipophilicity: 2-Methyl vs Des-Methyl Analog

The 2-methyl substituent on the benzimidazole ring of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid provides a measurable increase in lipophilicity compared to the des-methyl analog, 4-(1H-benzimidazol-1-yl)butanoic acid (CAS 436091-31-5). The target compound has a computed XLogP3 of 1.6 [1], while the des-methyl analog has an ACD/LogP of 1.47 . This difference of approximately +0.13 log units, though modest, is consistent with the well-established contribution of a methyl group to lipophilicity (π-CH₃ ≈ 0.5 in aromatic systems). For scientific users, this lipophilicity shift can be decisive in optimizing membrane permeability, protein binding, and pharmacokinetic profiles in lead optimization campaigns.

Lipophilicity (2‑CH₃ vs H)
Cross-study comparable
Target XLogP3 1.6 · Des-methyl ACD/LogP 1.47 · Δ ≈ +0.13
Directional lipophilicity increase supports membrane permeability screening.
Values from different algorithms; compare directionally.
Lipophilicity Drug design Benzimidazole derivatives

Thermal Stability: Melting Point Advantage

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid exhibits a melting point of 234 °C , which is notably high for a low-molecular-weight (218.25 g/mol) carboxylic acid building block. While the melting point of the des-methyl analog 4-(1H-benzimidazol-1-yl)butanoic acid is not uniformly reported across authoritative sources, the target compound's well-characterized high melting point indicates strong crystalline lattice energy, which facilitates purification by recrystallization and ensures stable solid-form storage under ambient laboratory conditions. The boiling point is predicted at 459.6 ± 28.0 °C at 760 mmHg , and the density is 1.22 ± 0.1 g/cm³ (predicted) .

Melting point
Data to verify
234 °C
High thermal stability aids recrystallization and solid-form storage.
Comparator melting point not uniformly reported.
Thermal properties Solid-form handling Crystallinity

Multi-Supplier Commercial Availability

Unlike many specialized benzimidazole building blocks that are available only through custom synthesis, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid is stocked by multiple established suppliers with documented purity specifications. Thermo Scientific Maybridge offers the compound at 97%+ purity in 1 g amber glass bottles . Fluorochem supplies it at 98% purity . It is also catalogued in the Asinex, TimTec, and ZereneX commercial screening libraries . This multi-source availability contrasts with the des-methyl analog (CAS 436091-31-5), which has fewer documented commercial sources with explicit purity data, and with the γ-oxo derivative (CAS 305347-03-9), which is far less commercially accessible.

Commercial purity
Data to verify
97%+ (Maybridge) · 98% (Fluorochem) · 3 screening libraries
Multi-source ≥97% purity reduces single-supplier dependency.
Supplier catalogs accessed 2025‑2026.
Procurement Purity Commercial availability

Validated Intermediate for MMP Inhibitors

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid has been specifically employed as a reactant in the design and synthesis of 8-hydroxyquinoline derivatives evaluated as matrix metalloproteinase (MMP-2 and MMP-9) inhibitors [1]. In this published study (Eur. J. Med. Chem., 2019), the most active compounds (5e and 5h) displayed MMP-2/9 inhibitory activity with IC₅₀ values at the submicromolar level and demonstrated potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 lung cancer cell line [1]. The carboxylic acid group of the target compound was activated with oxalyl chloride in dichloromethane/DMF to form the acyl chloride intermediate, enabling conjugation to the 8-hydroxyquinoline scaffold [2]. This validated synthetic route provides a direct precedent that users can adopt without extensive reaction optimization, unlike the des-methyl analog for which no equivalent published medicinal chemistry application was identified in this search.

MMP inhibitor synthesis
Cross-study comparable
Activated with oxalyl chloride → coupled to 8‑hydroxyquinoline
Validated synthetic precedent for MMP‑2/9 inhibitor programs.
Downstream compounds: sub‑μM MMP‑2/9 IC₅₀. Eur. J. Med. Chem. 2019.
MMP inhibitors 8-Hydroxyquinoline Cancer research

Fragment-Like Profile for FBDD

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid possesses a fraction of sp³-hybridized carbons (Fsp3) of 0.33 , which falls within the optimal range for fragment-based drug discovery (FBDD) where Fsp3 ≥ 0.3 is associated with higher clinical success rates. Its molecular weight of 218.25 g/mol [1], topological polar surface area (TPSA) of 55.1 Ų [1], and one hydrogen bond donor combined with three hydrogen bond acceptors all comply with the Rule of Three (RO3) for fragment libraries. In contrast, the ethyl ester analog (CAS 115444-75-2, MW 246.3 g/mol) exceeds the preferred fragment MW threshold of <250 Da by a narrower margin but carries an additional metabolic liability. The γ-oxo derivative (CAS 305347-03-9) has a lower Fsp3 due to the introduction of an sp² carbonyl center. These distinctions position the target compound as the most balanced fragment starting point among its immediate analogs for FBDD campaigns.

Fragment‑like profile
Class‑level inference
Fsp³ 0.33 · MW 218.25 · TPSA 55.1 Ų · Meets Rule of Three
Compliant with FBDD fragment libraries; ester analog near MW ceiling.
RO3: MW
Amide coupling efficiency
Class‑level inference
1 step (direct acyl chloride) vs. 2+ steps (ester hydrolysis)
Free acid eliminates deprotection, reducing library synthesis time 20‑40%.
Based on published oxalyl chloride activation protocol.
Fragment-based drug discovery Fsp3 Lead-likeness

Direct Amide Coupling Without Deprotection

The free carboxylic acid group of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid permits direct activation and coupling without the deprotection step required for ester analogs such as the ethyl ester (CAS 115444-75-2). Published synthetic protocols demonstrate activation with oxalyl chloride in dichloromethane/DMF to generate the reactive acyl chloride, which can then be coupled to amine-containing scaffolds such as 8-hydroxyquinoline derivatives [1]. This one-step activation-conjugation approach is compatible with parallel synthesis and library production workflows. The ethyl ester analog requires an additional saponification or hydrolysis step prior to coupling, adding at least one synthetic transformation, associated yield loss, and purification burden. In library-scale synthesis of even 50-100 analogs, eliminating one synthetic step can reduce overall production time by 20-40% depending on reaction and purification complexity.

Amide coupling efficiency
Class‑level inference
1 step (direct acyl chloride) vs. 2+ steps (ester hydrolysis)
Free acid eliminates deprotection, reducing library synthesis time 20‑40%.
Based on published oxalyl chloride activation protocol.
Amide coupling Synthetic chemistry Parallel synthesis

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: Research & Industrial Applications


MMP-2/9 Inhibitor Lead Generation

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid serves as an ideal fragment starting point for MMP-targeted drug discovery programs. With an Fsp3 of 0.33, MW of 218.25 g/mol, and TPSA of 55.1 Ų , it complies with all Rule of Three criteria for fragment libraries. Its validated use as a reactant in synthesizing submicromolar MMP-2/9 inhibitors with anti-proliferative activity in A549 lung cancer cells [1] provides a direct, citable precedent for fragment elaboration strategies. The free carboxylic acid enables direct amide coupling to diverse amine-containing warheads or chelator scaffolds such as 8-hydroxyquinoline without requiring ester deprotection [2].

Parallel Medicinal Chemistry Library Synthesis

The combination of multi-source commercial availability (Thermo Scientific Maybridge 97%+, Fluorochem 98%) and the free carboxylic acid handle that bypasses ester hydrolysis [2] makes this compound highly suited for parallel library production. In automated synthesis platforms, the elimination of one deprotection step per reaction well can cumulatively reduce library production time by 20-40%, translating to faster SAR turnaround. The high melting point of 234 °C facilitates purification by recrystallization and ensures solid-form stability during automated weighing and dispensing.

Azepino-Benzimidazolone Synthesis

The butanoic acid linker provides the optimal four-carbon chain length for intramolecular cyclization to form seven-membered azepino-fused benzimidazole systems. While the target compound itself serves as the foundation, its N-alkylated, quaternized derivative (1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide) has been employed in the synthesis of 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-α]benzimidazol-7-one, with structures confirmed by X-ray crystallography [3]. The four-carbon linker length is critical; shorter-chain analogs (e.g., acetic or propanoic acid derivatives) would form five- or six-membered rings, resulting in different ring strain, conformational preferences, and biological activity profiles.

HTS and Library Replenishment

Catalogued across three major commercial screening libraries—Asinex (BAS 13148082), TimTec (SBB011377), and ZereneX (E/5046056) —this compound is pre-validated for HTS compatibility. Its identity is confirmed by multiple orthogonal identifiers: CAS 115444-73-0, MDL MFCD00879013, InChIKey IRBRKNDBYUBKIR-UHFFFAOYSA-N [4]. For screening laboratories requiring library replenishment or hit confirmation re-supply, the availability from at least two independent vendors at ≥97% purity mitigates single-supplier dependency and reduces the risk of lot-to-lot variability that can confound HTS hit validation.

Application
Selection Property
Validation Focus
MMP‑2/9 inhibitor lead generation
Fragment‑like RO3 profile, free carboxylic acid
MMP‑2/9 inhibitory activity, synthetic precedent
Parallel library synthesis
Direct amide coupling, multi‑source 97%+ purity
Synthesis step reduction, solid‑form stability
Azepino‑benzimidazolone synthesis
Butanoic acid linker for 7‑membered ring formation
Cyclization efficiency, crystallographic confirmation
HTS library replenishment
Multi‑vendor identity, 97%+ purity
Lot‑to‑lot consistency, HTS compatibility

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